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Compound of Interest

Compound Name: 2-(Nitroimino)imidazolidine

Cat. No.: B8817533

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena
observed in 2-(nitroimino)imidazolidine derivatives, a class of compounds of significant
interest in the agrochemical and pharmaceutical industries. Notably, this class includes
prominent neonicotinoid insecticides such as imidacloprid and clothianidin. Understanding the
tautomeric equilibria of these molecules is crucial for elucidating their structure-activity
relationships, metabolic pathways, and interactions with biological targets.

Introduction to Tautomerism in 2-
(Nitroimino)imidazolidine Derivatives

Tautomers are structural isomers of chemical compounds that readily interconvert. In the
context of 2-(nitroimino)imidazolidine derivatives, several forms of tautomerism are possible,
primarily involving proton migration (prototropic tautomerism) and geometric isomerism. The
position of the tautomeric equilibrium can be influenced by various factors, including the
physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on
the imidazolidine ring or the nitroimino group.

The principal tautomeric and isomeric forms relevant to this class of compounds include:

e Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic
nitrogen atom and a ring nitrogen atom. The two forms are the 2-(nitroamino)-2-imidazoline
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(amino form) and the 2-(nitroimino)imidazolidine (imino form).

 Nitro-Aci Tautomerism: This is a characteristic tautomerism of nitro compounds where a
proton migrates from an adjacent carbon or nitrogen to one of the oxygen atoms of the nitro
group, forming an aci-nitro or nitronic acid species.

e E/Z Isomerism: This geometric isomerism occurs around the carbon-nitrogen double bond of
the nitroimino group, leading to E (entgegen) and Z (zusammen) configurations.

The IUPAC name for imidacloprid, (NE)-N-[1-[(6-chloro-3-pyridinyl)methyllimidazolidin-2-
ylidene]nitramide, indicates the prevalence of the imino tautomer and specifies the E-
configuration.[1]

Experimental and Computational Characterization

The study of tautomerism in 2-(nitroimino)imidazolidine derivatives relies on a combination of
experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing
chemical shifts, coupling constants, and signal intensities, it is possible to identify the
predominant tautomeric forms and, in some cases, quantify their relative populations. Both *H
and 3C NMR are commonly employed. For instance, an intramolecular hydrogen bond
between the N-H and the nitro group in imidacloprid has been suggested based on NMR and
IR spectral data.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This
technique allows for the precise determination of bond lengths, bond angles, and the overall
molecular conformation, which can unambiguously identify the tautomeric form present in the
crystal lattice. For example, X-ray analysis of clothianidin has shown that it exists exclusively as
the E-isomer in its crystalline form.

Computational Chemistry
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Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable
for investigating the relative stabilities of different tautomers. These methods can predict the
geometries and free energies of various tautomeric forms in both the gas phase and in solution
(using solvent models). Such calculations for clothianidin have indicated that the E-isomer is

more stable than the Z-isomer, which is consistent with experimental findings.

Quantitative Data on Tautomeric Equilibria

The following table summarizes available quantitative data on the tautomerism of 2-

(nitroimino)imidazolidine derivatives.

Tautomeric/ Relative
. . . Reference(s
Compound Isomeric Method Conditions Stability/Rat
Forms io
E-isomer is
Quantum more stable
Chemical by ~10.5
o ) Water, Room
Clothianidin E/Z Isomers Calculations kJ/mol.
Temperature ]
(DFT/BP/CO Theoretical
SMO-RS) E/Z ratio is
65:1.
E-isomer is
more stable
Quantum by 14.6-16.7
Clothianidin E/Z Isomers Chemical Gas Phase kJ/mol.
Calculations Theoretical
E/Z ratio is
750:1.
X-ray Exclusively
Clothianidin E/Z Isomers Crystallograp  Solid State the E-isomer
hy is observed.

Detailed Methodologies
Synthesis of 2-(Nitroimino)imidazolidine
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A common method for the synthesis of the parent compound, 2-(nitroimino)imidazolidine,
involves the reaction of nitroguanidine with ethylenediamine.

Protocol:

Nitroguanidine is reacted with ethylenediamine in the presence of water.

The reaction mixture is typically heated to around 65°C.

The product, 2-(nitroimino)imidazolidine, can be isolated and purified.

Characterization of the product is performed using techniques such as melting point
determination, elemental analysis, IR spectroscopy, and mass spectrometry.

Figure 1: General synthesis workflow for 2-(nitroimino)imidazolidine.

NMR Spectroscopic Analysis of Tautomerism

Generalized Protocol:

o Sample Preparation: Dissolve a precisely weighed amount of the 2-
(nitroimino)imidazolidine derivative in a suitable deuterated solvent (e.g., CDCls, DMSO-
ds) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer. For
detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can
be performed.

e Analysis of Tautomeric Equilibrium:

o Identify separate sets of signals corresponding to different tautomers if the interconversion
is slow on the NMR timescale.

o If the interconversion is fast, time-averaged signals will be observed. The chemical shifts
of these signals can be compared to theoretical values calculated for each tautomer to
infer the position of the equilibrium.

o The relative integrals of signals from distinct tautomers can be used to determine their
molar ratios.
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X-Ray Crystallographic Analysis

Generalized Protocol:

o Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is
often achieved by slow evaporation of a solvent from a saturated solution of the compound.
For example, high-quality crystals of clothianidin were obtained by the slow evaporation of a
methanol/water solution.

o Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of
nitrogen gas (e.g., to -120°C) to minimize thermal vibrations. Collect diffraction data using an
X-ray diffractometer.

 Structure Solution and Refinement: Process the collected diffraction data to determine the
unit cell parameters and space group. Solve the crystal structure using direct methods or
Patterson methods, followed by refinement of the atomic coordinates and thermal
parameters. The final refined structure will reveal the specific tautomeric form present in the
solid state.

Figure 2: Experimental and computational workflow for tautomer analysis.

Biological Relevance and Mechanism of Action

Derivatives of 2-(nitroimino)imidazolidine, such as imidacloprid and clothianidin, are potent
insecticides that act as agonists at the nicotinic acetylcholine receptors (nAChRS) in the central
nervous system of insects. The binding of these neonicotinoids to NAChRs leads to an
overstimulation of nerve cells, resulting in paralysis and death of the insect.

The specific tautomeric form of the neonicotinoid is critical for its binding affinity to the nAChR.
The electronegative nitro group of the nitroimino moiety is a key pharmacophore that interacts
with the receptor's binding pocket. Molecular docking studies have been employed to model
the interaction of neonicotinoids with nAChRs. These studies suggest that the geometry and
electronic properties of the tautomer, including the presence and orientation of hydrogen bond
donors and acceptors, significantly influence the binding energy. While direct quantitative
correlation for each tautomer is an area of ongoing research, it is evident that the predominant
tautomeric form in the physiological environment will dictate the compound's biological activity.

Figure 3: Simplified signaling pathway of neonicotinoid action.
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Conclusion

The tautomerism of 2-(nitroimino)imidazolidine derivatives is a multifaceted phenomenon
that significantly impacts their chemical, physical, and biological properties. A comprehensive
understanding of the factors governing tautomeric equilibria is essential for the rational design
of new, effective, and selective agrochemicals and pharmaceuticals. The combined application
of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry
provides a powerful approach to characterizing the tautomeric landscape of these important
compounds. Future research should focus on obtaining more extensive quantitative data on
tautomeric equilibria in various environments and further elucidating the precise role of
individual tautomers in the interaction with their biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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